N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide
Overview
Description
The compound “N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide” is an organic compound containing a benzodioxol group and a propoxyphenyl group attached to an acrylamide moiety. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The propoxyphenyl group consists of a phenyl ring with a propoxy (three-carbon alkoxy) substituent. The acrylamide group consists of a carbon-carbon double bond (the acryl part) adjacent to a carboxamide group (the amide part) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the acrylamide group through a reaction between an appropriate amine and an acryloyl chloride . The benzodioxol and propoxyphenyl groups could be introduced through various methods such as nucleophilic substitution or cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxol, propoxyphenyl, and acrylamide groups. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The acrylamide group could undergo reactions typical of carbon-carbon double bonds and amides, such as addition reactions or hydrolysis. The benzodioxol and propoxyphenyl groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. For instance, many drugs work by binding to proteins in the body and modulating their activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-propoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-11-22-16-7-3-14(4-8-16)5-10-19(21)20-15-6-9-17-18(12-15)24-13-23-17/h3-10,12H,2,11,13H2,1H3,(H,20,21)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJFVUUQGSTVRY-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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